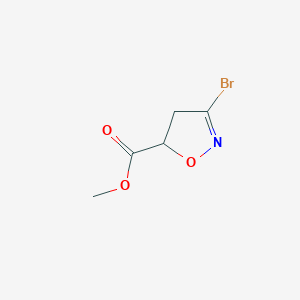

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is a versatile chemical compound with a unique structure that includes a five-membered isoxazole ring.

Mécanisme D'action

Target of Action

It’s worth noting that oxazoline and oxazole compounds, to which this compound belongs, are important biological scaffolds present within many natural products .

Mode of Action

Oxazoline and oxazole compounds are known to exhibit a variety of physiological and pharmacological activities , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the diverse biological activities of oxazoline and oxazole compounds , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with oxazoline and oxazole compounds , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate typically involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . One common method includes the reaction of dibromoformoxime with 2-methylpropene in the presence of a base . The reaction conditions often involve controlling the temperature to be between 0-8°C and fully reacting for 2 hours in an ice-water bath, followed by stirring at room temperature for an additional 3 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cycloaddition reactions but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium bicarbonate and solvents like dichloromethane . The reactions are typically carried out under controlled temperatures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while cycloaddition reactions can lead to the formation of more complex isoxazole derivatives .

Applications De Recherche Scientifique

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of potential drug candidates due to its unique structure and reactivity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This makes it a valuable intermediate in organic synthesis and drug discovery.

Activité Biologique

Methyl 3-bromo-4,5-dihydroisoxazole-5-carboxylate (MBDIC) is a compound of significant interest due to its biological activity, particularly as an inhibitor of human transglutaminase 2 (TG2). This article explores the biological properties of MBDIC, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

MBDIC belongs to the class of dihydroisoxazoles, which have been shown to possess various pharmacological activities. The compound's structure features a bromine atom at the 3-position and a carboxylate group at the 5-position, which are critical for its biological activity. Recent studies have highlighted the importance of these structural components in enhancing the compound's inhibitory effects on TG2, an enzyme implicated in several pathological conditions, including cancer and neurodegenerative diseases.

The primary mechanism by which MBDIC exerts its biological effects is through covalent inhibition of TG2. Research indicates that MBDIC binds to the active site cysteine residue of TG2, leading to irreversible inhibition. This covalent modification is facilitated by the electrophilic nature of the bromine-substituted dihydroisoxazole moiety. The binding affinity and selectivity for TG2 are influenced by the stereochemistry and substituents on the dihydroisoxazole ring.

Structure-Activity Relationship (SAR)

A series of studies have been conducted to elucidate the SAR of MBDIC and related compounds. Key findings include:

- Stereochemistry : The (S)-enantiomer of dihydroisoxazole exhibits significantly higher inhibitory potency compared to its (R)-counterpart. For example, MBDIC shows a k_inh/K_I value that is approximately fifty-fold greater than that of less potent analogs .

- Substituent Effects : Variations in substituents on the isoxazole ring can modulate both potency and selectivity. Compounds with electron-withdrawing groups tend to enhance activity against TG2, while bulky groups can hinder binding efficiency .

Table 1: Structure-Activity Relationship Data

| Compound | Stereochemistry | k_inh/K_I (M^-1 min^-1) | Remarks |

|---|---|---|---|

| MBDIC | (S) | 57,000 | Highly potent against TG2 |

| Analog 1 | (R) | <5 | Minimal inhibition |

| Analog 2 | (S) | 1,000 | Moderate potency |

Biological Studies

Several case studies have demonstrated the therapeutic potential of MBDIC:

- Inhibition of Glioblastoma Growth : In rodent models, MBDIC has shown promising results in inhibiting tumor growth associated with glioblastoma. The compound's ability to irreversibly inhibit TG2 may contribute to its anticancer effects by disrupting cellular signaling pathways critical for tumor survival .

- Neuroprotective Effects : Preliminary studies suggest that MBDIC may also possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases where TG2 is implicated .

Propriétés

IUPAC Name |

methyl 3-bromo-4,5-dihydro-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO3/c1-9-5(8)3-2-4(6)7-10-3/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFMYTOTPSJMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.